molecular formula C13H11BrN2O2S B12954141 Benzyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate

Benzyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate

Cat. No.: B12954141
M. Wt: 339.21 g/mol
InChI Key: WVCFQFTZGOSAGY-UHFFFAOYSA-N
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Description

Benzyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate is a heterocyclic compound that contains a pyrrole ring fused with a thiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and benzyl groups in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrrole derivative with a thiazole precursor under specific conditions. The reaction is often catalyzed by a base such as cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process usually includes steps like bromination, cyclization, and esterification. The reaction conditions are optimized to achieve high yields and purity, making the process cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted pyrrolo[3,4-d]thiazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Benzyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and benzyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-bromo-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole-5-carboxylate is unique due to the presence of both bromine and benzyl groups, which enhance its reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of diverse bioactive molecules.

Properties

Molecular Formula

C13H11BrN2O2S

Molecular Weight

339.21 g/mol

IUPAC Name

benzyl 2-bromo-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C13H11BrN2O2S/c14-12-15-10-6-16(7-11(10)19-12)13(17)18-8-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

WVCFQFTZGOSAGY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C(=O)OCC3=CC=CC=C3)SC(=N2)Br

Origin of Product

United States

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